2-(4-methylpiperazino)-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone
Description
The compound 2-(4-methylpiperazino)-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone is a pyrimidinone derivative featuring two distinct heterocyclic substituents:
- At position 6: A 4-methyl-2-piperidino-substituted pyrimidine moiety, contributing steric bulk and lipophilicity.
This bipyrimidinone structure is part of a broader class of nitrogen-containing heterocycles, which are frequently explored in medicinal chemistry for their diverse pharmacological properties, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-14-15(13-20-18(21-14)25-6-4-3-5-7-25)16-12-17(27)23-19(22-16)26-10-8-24(2)9-11-26/h12-13H,3-11H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAABFDCBSQCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazino)-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. Common synthetic routes may include:
Step 1: Formation of the pyrimidinone core through cyclization reactions.
Step 2: Introduction of the piperazino and piperidino groups via nucleophilic substitution or addition reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process. This includes:
Optimization of Reaction Conditions: Using continuous flow reactors to control reaction parameters.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazino)-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazino)-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Structural Uniqueness: The target compound’s combination of 4-methylpiperazino and methylpiperidino-pyrimidine groups distinguishes it from simpler pyrimidinones, likely enhancing target selectivity in kinase or receptor binding .
- Biological Potential: Analogues with chloro or carbonitrile groups (e.g., ) suggest the target compound could be optimized for covalent inhibition or fluorescence-based applications.
Biological Activity
The compound 2-(4-methylpiperazino)-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone is a synthetic organic molecule with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes piperazine and piperidine moieties, which are known for their pharmacological properties. The molecular formula is , and its systematic name reflects its intricate arrangement of nitrogen-containing rings.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of similar pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.5 | ROS generation and autophagy induction |
Neuropharmacological Effects
The structural components of the compound suggest potential interactions with neurotransmitter systems. Studies on related piperazine derivatives indicate possible anxiolytic and antidepressant effects through serotonin receptor modulation. These compounds may enhance serotonergic neurotransmission, offering therapeutic benefits in mood disorders .
The biological activity of 2-(4-methylpiperazino)-6-(4-methyl-2-piperidino-5-pyrimidinyl)-4(3H)-pyrimidinone is likely mediated through several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Autophagy Modulation : Promotion of autophagic processes that can enhance cancer cell death.
- Receptor Interaction : Potential binding to serotonin receptors influencing mood regulation.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical trials:
- Study on Breast Cancer Cells : A derivative exhibited a significant reduction in cell viability in MCF-7 cells, with a noted increase in apoptotic markers.
- Neuropharmacological Assessment : Compounds with similar piperazine structures demonstrated improved outcomes in animal models for anxiety and depression, indicating a need for further exploration of this compound's effects on mental health.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
